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Compound of Interest

Compound Name: Lidocaine

Cat. No.: B7769761

Abstract

This document details a robust and validated reverse-phase high-performance liquid
chromatography (RP-HPLC) method for the quantitative determination of lidocaine
hydrochloride in injectable pharmaceutical formulations. The described method is simple,
accurate, precise, and suitable for routine quality control analysis. The chromatographic
separation is achieved on a C18 column with an isocratic mobile phase, and detection is
performed using a UV detector. All validation parameters, including linearity, accuracy,
precision, and system suitability, are presented and meet standard acceptance criteria.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its quantification in
injectable dosage forms is critical to ensure product quality, safety, and efficacy. High-
performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose,
offering high specificity and sensitivity. This application note provides a comprehensive protocol
for the assay of Lidocaine HCI using a validated RP-HPLC method.

Principle

The method is based on the principle of reverse-phase chromatography, where the stationary
phase (C18) is nonpolar, and the mobile phase is a polar mixture of an aqueous buffer and an
organic modifier. Lidocaine, a moderately nonpolar compound, is retained on the column and
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then eluted by the mobile phase. Quantification is achieved by comparing the peak area of
lidocaine in the sample solution to that of a reference standard.

Experimental

o HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column
oven, and UV-Vis detector.

e Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).[1][2]
o Data Acquisition: Chromatographic software for data collection and processing.

e Reagents:

[¢]

Lidocaine Hydrochloride Reference Standard (USP grade)

[¢]

Acetonitrile (HPLC grade)

o

Methanol (HPLC grade)

o

Potassium Phosphate Monobasic (AR grade)

[¢]

Orthophosphoric Acid (AR grade)
o Water (HPLC grade)

A summary of the optimized chromatographic conditions is presented in Table 1. These
conditions have been shown to provide excellent separation and peak shape for lidocaine.

Table 1: Optimized Chromatographic Conditions
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Parameter Condition Reference

Column C18 (250 mm x 4.6 mm, 5 um)  [1][2]

Mobile Phase Acetonitrile : Phosphate Buffer  Varies, e.g., 35:65 or 20:80[1]
(pH 3.0)* [3]

Flow Rate 1.0 mL/min [11[3]

Injection Volume 20 pL [3]

Column Temperature Ambient (e.g., 25 °C) [1]

Detection Wavelength 210 nm or 254 nm [11[3114]

Run Time Approx. 10 minutes

*Note: The ratio of organic to aqueous phase can be adjusted to achieve the desired retention

time. A common buffer is 0.05 M potassium phosphate, with pH adjusted using phosphoric

acid.

Protocol: Standard and Sample Preparation &

Analysis
Preparation of Solutions

o Mobile Phase (Example: Acetonitrile : 0.05M Phosphate Buffer pH 3.0, 35:65 v/v):

o Prepare a 0.05 M potassium phosphate monobasic solution in HPLC grade water.

o

[¢]

[e]

[e]

e Standard Stock Solution (e.g., 100 pg/mL):

Adjust the pH of the buffer to 3.0 using diluted orthophosphoric acid.
Filter the buffer solution through a 0.45 um membrane filter.
Mix 350 mL of acetonitrile with 650 mL of the prepared phosphate buffer.

Degas the final mobile phase mixture by sonication for 10-15 minutes.[2]
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o Accurately weigh approximately 10 mg of Lidocaine HC| Reference Standard into a 100
mL volumetric flask.

o Dissolve and dilute to volume with the mobile phase. This solution can be further diluted to
create working standards.

o Sample Solution (from a 2% Lidocaine HCI injectable):

[¢]

Aspirate 1.0 mL of the injectable formulation (equivalent to 20 mg of Lidocaine HCI).

Transfer it to a 200 mL volumetric flask.

[e]

o

Dilute to volume with the mobile phase to obtain a theoretical concentration of 100 pg/mL.

[¢]

Filter the solution through a 0.2 um syringe filter before injection.[2]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must pass the system suitability test to
ensure its performance.

o Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
* Inject the standard solution (e.g., 100 pg/mL) five or six consecutive times.

o Calculate the system suitability parameters from the resulting chromatograms. The
acceptance criteria are detailed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria
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Acceptance
Parameter o Example Value Reference
Criteria

Tailing Factor

<20 1.31 [5]
(Asymmetry)
Theoretical Plates (N) = 2000 > 6400 [5]
Relative Standard
Deviation (%RSD) of <2.0% <0.6% [1][6]
Peak Areas
Retention Time Approx. 5-8 min 7.9 min [3]

Sample Analysis Procedure

e Once the system passes the suitability test, inject a blank (mobile phase) to ensure no
carryover.

* Inject the prepared standard solution in duplicate.
* Inject the prepared sample solutions in duplicate.
» Bracket the sample injections with standard injections at regular intervals.

o Calculate the amount of Lidocaine HCI in the injectable formulation using the average peak
area of the sample and the standard.

Method Validation Summary

The described analytical method has been validated according to ICH guidelines,
demonstrating its suitability for its intended purpose.[2] A summary of the validation results is
provided in Table 3.

Table 3: Summary of Method Validation Data
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Validation Parameter

Result

Reference

Linearity Range

20 - 100 pg/mL

[2]

Correlation Coefficient (r?)

>0.999

[2]

Accuracy (% Recovery)

98.0% - 102.0%

[1](2]

Precision (%RSD)

- Intraday (Repeatability) <2.0% [2]
- Interday (Intermediate

N <2.0% [2]
Precision)
Limit of Detection (LOD) 1.54 pg/mL [2]
Limit of Quantitation (LOQ) 4.68 pg/mL [2]

Robustness

The method is robust against
small, deliberate changes in

mobile phase composition, pH,

and flow rate.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the

HPLC method parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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